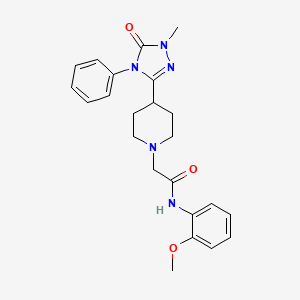

N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Description

N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole ring fused with a piperidine moiety and an acetamide-linked 2-methoxyphenyl group. The 1,2,4-triazole core is known for its versatile pharmacological properties, including kinase inhibition and antimicrobial activity . The piperidine ring enhances solubility and bioavailability, while the 2-methoxyphenyl group may improve membrane permeability. Structural characterization of this compound likely employs X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule refinement due to its precision in handling high-resolution data .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-26-23(30)28(18-8-4-3-5-9-18)22(25-26)17-12-14-27(15-13-17)16-21(29)24-19-10-6-7-11-20(19)31-2/h3-11,17H,12-16H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGTVPGGJBDJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C23H27N5O3

- Molecular Weight : 421.5 g/mol

- CAS Number : 1396854-31-1

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activities. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 proteins. Specifically, one study demonstrated that a related triazole compound increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in lung cancer cell lines, leading to significant cell death .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against human pathogenic bacteria, showcasing their potential as antibacterial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. Compounds with this scaffold have been shown to reduce inflammation markers in various experimental models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Triazole Ring : Utilizing 4-amino derivatives and carbonyl compounds.

- Piperidine Modification : Introducing piperidine moieties through alkylation reactions.

- Acetamide Formation : Conjugating the methoxyphenyl and acetamide groups through acylation reactions.

Case Studies and Research Findings

Scientific Research Applications

Structural Characteristics

The compound features a triazole ring , which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The incorporation of the triazole moiety into the compound enhances its activity against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures can exhibit effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Antifungal Properties

The antifungal potential of triazole derivatives is well-documented. Compounds similar to N-(2-methoxyphenyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide have demonstrated efficacy against fungi such as Aspergillus and Candida species. The mechanism typically involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Anticancer Activity

Preliminary studies suggest that triazole-containing compounds may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been explored, with some derivatives showing promising results in vitro against various cancer cell lines .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of triazole derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study reported the synthesis of various triazole derivatives and their antimicrobial activities against a range of pathogens. Among these derivatives, one exhibited an MIC (Minimum Inhibitory Concentration) lower than standard antibiotics like ciprofloxacin . This highlights the potential application of this compound in treating resistant infections.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, several triazole derivatives were tested against Candida albicans and Aspergillus niger. Compounds demonstrated significant antifungal activity with IC50 values comparable to established antifungal agents .

Case Study 3: Neuroprotective Properties

Research exploring the neuroprotective effects of triazole derivatives found that certain compounds could significantly reduce neuronal cell death in models of oxidative stress . This suggests a therapeutic potential for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (e.g., Compound 3g) Structure: Features a pyrimidinone core instead of a 1,2,4-triazole. The substituents include a piperidine with a dimethylamino group and an acrylamide-linked phenyl ring . Key Differences:

- Substituent Effects: The dimethylamino group on piperidine in 3g increases polarity, possibly enhancing aqueous solubility but reducing blood-brain barrier penetration. In contrast, the methyl group on the triazole in the target compound reduces polarity, favoring lipophilicity .

Imidazo[1,2-a]pyrimidine Derivatives Structure: Shares a fused imidazo-pyrimidine core but lacks the 1,2,4-triazole moiety.

Data Tables: Structural and Pharmacological Comparisons

Research Findings and Mechanistic Insights

- Target Compound :

- The dimethylamino piperidine in 3g contributes to higher solubility (>10 mg/mL in PBS) but may limit CNS penetration due to increased polarity.

Methodological Considerations

Structural analyses of these compounds rely on tools like SHELXL for high-precision refinement of crystallographic data, ensuring accurate bond-length and angle measurements . Differences in electron density maps (e.g., triazole vs. pyrimidinone) are resolved using iterative refinement protocols, as described in Sheldrick’s work .

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, typically starting with cyclocondensation to form the 1,2,4-triazole core, followed by piperidine coupling and acetamide functionalization. Critical steps include:

- Cyclocondensation : Reacting hydrazine derivatives with carbonyl precursors under reflux in ethanol or DMF, monitored by TLC for completion .

- Piperidine coupling : Using nucleophilic substitution or Buchwald-Hartwig amination, with potassium carbonate or sodium hydride as a base in DMF at 60–80°C .

- Acetamide formation : Introducing the 2-methoxyphenyl group via amide coupling (e.g., EDC/HOBt activation) in dichloromethane . Optimization focuses on solvent choice (polar aprotic solvents for better intermediate solubility), temperature control (to prevent decomposition), and catalyst selection (e.g., Pd catalysts for coupling reactions) .

Q. Which analytical techniques are essential for structural characterization?

A combination of spectroscopic and chromatographic methods is required:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃), triazole protons (δ ~8.0–8.5 ppm), and piperidine protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching the theoretical mass) .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. How can researchers design assays to evaluate this compound’s biological activity?

Initial screening should target mechanisms suggested by its structural motifs:

- Enzyme inhibition assays : Test affinity for kinases or oxidoreductases (common targets for triazole-containing compounds) using fluorogenic substrates .

- Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) .

- Positive controls : Compare with structurally similar compounds (e.g., pyrazolo-triazine derivatives) to establish baseline activity .

Q. What solvent systems are suitable for solubility and stability testing?

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4) with <1% DMSO to avoid cell toxicity .

- Stability : Monitor degradation via HPLC under varying pH (3–9) and temperatures (4°C, 25°C, 37°C) over 72 hours .

Q. How do researchers confirm the absence of toxic intermediates in the synthesis?

- LC-MS tracking : Identify byproducts during each synthetic step .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., ambiguous NMR peaks) be resolved?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the triazole and piperidine moieties .

- X-ray crystallography : Obtain single crystals (via slow evaporation in ethanol) to unambiguously confirm stereochemistry .

- Cross-validation : Compare with computational models (DFT-based chemical shift predictions) .

Q. What strategies improve yield in the final coupling step?

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ for Buchwald-Hartwig coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) while maintaining >80% yield .

- Protecting groups : Temporarily protect reactive sites (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Modify the methoxyphenyl group (e.g., replace with nitro or chloro substituents) and compare bioactivity .

- Docking studies : Use AutoDock Vina to predict binding modes with targets like EGFR or 5-lipoxygenase .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazole N-atoms) and hydrophobic regions (phenyl rings) .

Q. What methodologies address stability challenges in long-term storage?

- Lyophilization : Prepare lyophilized powders under argon to prevent oxidation .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, analyzing degradation products via LC-MS .

Q. How do in vitro findings translate to in vivo models?

- Pharmacokinetics : Assess bioavailability in rodents (IV vs. oral administration) using LC-MS/MS for plasma concentration monitoring .

- Metabolite profiling : Identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation) using microsomal incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.